

Unveiling the Chemical Landscape of Xanthosine 5'-Monophosphate Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xanthosine 5'-monophosphate sodium salt

Cat. No.: B15588303

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of Xanthosine 5'-monophosphate (XMP) sodium salt, an essential intermediate in purine metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics, analytical methodologies, and biological significance of this nucleotide, presenting data in a structured and accessible format.

Core Chemical Properties

Xanthosine 5'-monophosphate sodium salt is a purine nucleotide that plays a pivotal role in the biosynthesis of guanosine monophosphate (GMP).^{[1][2][3]} Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Xanthosine 5'-Monophosphate Sodium Salt

Parameter	Value
Chemical Name	Xanthosine 5'-monophosphate sodium salt
Synonyms	5'-Xanthyllic acid sodium salt, XMP sodium salt
CAS Number	25899-70-1 [4]
Molecular Formula	C ₁₀ H ₁₁ N ₄ Na ₂ O ₉ P [4]
Molecular Weight	408.17 g/mol [3]
Chemical Structure	A purine nucleotide comprising a xanthine base, a ribose sugar, and a phosphate group.

Table 2: Physicochemical Properties of Xanthosine 5'-Monophosphate Sodium Salt

Parameter	Value
Physical Form	Crystalline solid [4]
Color	White to off-white powder
Solubility	Soluble in water. Soluble in PBS (pH 7.2) at 10 mg/mL. [4]
Stability	Stable under recommended storage conditions. Solutions are unstable and should be prepared fresh. [3]
Storage	Recommended storage at -20°C. [5]

Table 3: Spectroscopic Data for Xanthosine 5'-Monophosphate

Parameter	Value
UV Maximum (λ _{max})	250 nm [4] and 276 nm [5] in Tris-HCl at pH 7.5
Molar Extinction Coefficient (ε)	9.6 L mmol ⁻¹ cm ⁻¹ at 276 nm in Tris-HCl (pH 7.5) [5]

Role in Purine Metabolism

Xanthosine 5'-monophosphate is a key intermediate in the de novo synthesis of purine nucleotides.^{[6][7]} It is formed from inosine 5'-monophosphate (IMP) and is a direct precursor to guanosine 5'-monophosphate (GMP).^{[4][7]} This conversion is a critical control point in maintaining the balance of adenine and guanine nucleotides within the cell.

The metabolic pathway from IMP to GMP is a two-step process:

- IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD⁺-dependent oxidation of IMP to XMP.^{[8][9]} This is the rate-limiting step in the biosynthesis of guanine nucleotides.^[9]
- GMP Synthetase: This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the amino group donor and requiring ATP for energy.^{[7][10]}

[Click to download full resolution via product page](#)

Fig. 1: De Novo Synthesis of GMP from IMP.

Experimental Protocols

Precise quantification and purity assessment of **Xanthosine 5'-monophosphate sodium salt** are crucial for research and development applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

General HPLC Method for Nucleotide Analysis

While a specific, validated protocol for XMP sodium salt was not found in the public domain, a general method for the analysis of 5'-monophosphate nucleotides can be adapted. This typically involves reverse-phase or ion-exchange chromatography.

Instrumentation:

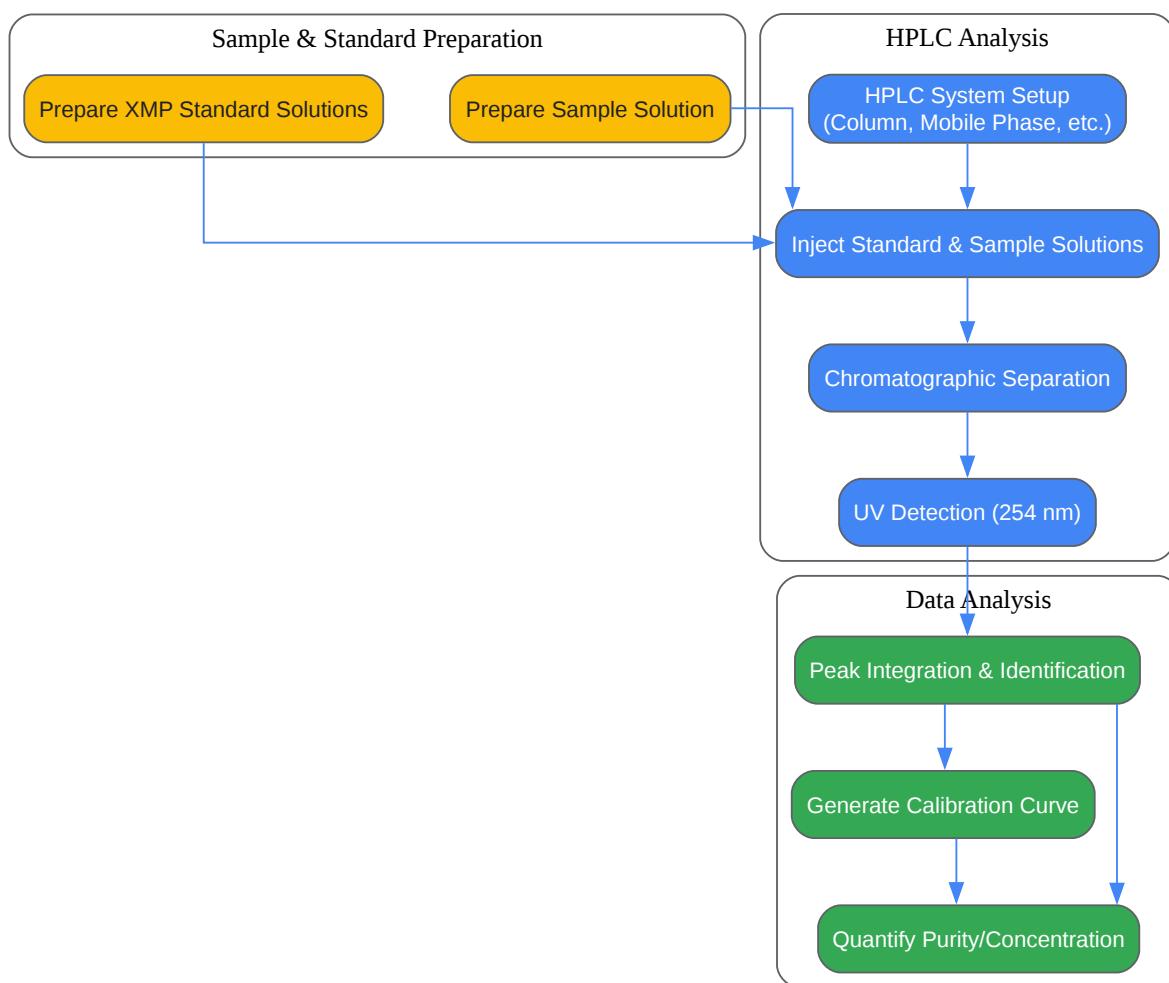
- High-Performance Liquid Chromatograph

- UV Detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic
- Potassium phosphate dibasic
- Water (HPLC grade)
- **Xanthosine 5'-monophosphate sodium salt** standard

Chromatographic Conditions (Example):


- Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0)
- Mobile Phase B: Acetonitrile
- Gradient: A time-dependent gradient from 0% to 20% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L

Sample Preparation:

- Accurately weigh and dissolve the XMP sodium salt in the mobile phase A to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by diluting the stock solution.

- Dissolve the sample to be analyzed in mobile phase A.
- Filter all solutions through a 0.45 µm syringe filter before injection.

The following diagram illustrates a typical workflow for the purity analysis of XMP sodium salt by HPLC.

[Click to download full resolution via product page](#)**Fig. 2:** HPLC Workflow for XMP Analysis.

Conclusion

Xanthosine 5'-monophosphate sodium salt is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers working in the fields of biochemistry, molecular biology, and drug discovery. The provided data and methodologies offer a solid foundation for the accurate handling, analysis, and application of this key nucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reactome | De novo synthesis of GMP [reactome.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cellco.com.br [cellco.com.br]
- 6. news-medical.net [news-medical.net]
- 7. GMP synthase - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of Xanthosine 5'-Monophosphate Sodium Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588303#chemical-properties-of-xanthosine-5-monophosphate-sodium-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com